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Introduction
Onradivir (formerly ZSP1273) is a potent and selective small-molecule inhibitor of the influenza

A virus RNA-dependent RNA polymerase.[1][2][3] It functions by binding to the cap-binding

domain of the polymerase basic 2 (PB2) subunit, a critical step in the initiation of viral mRNA

transcription.[1][3] This novel mechanism of action makes it effective against a wide range of

influenza A virus strains, including those resistant to existing antiviral drugs such as oseltamivir

and baloxavir.[1] These application notes provide a detailed protocol for determining the in vitro

antiviral activity of Onradivir monohydrate against influenza A virus using a cytopathic effect

(CPE) inhibition assay in Madin-Darby canine kidney (MDCK) cells.

Mechanism of Action
Onradivir targets the highly conserved PB2 subunit of the influenza A virus polymerase

complex (PA, PB1, and PB2). By binding to the cap-binding domain of PB2, Onradivir prevents

the virus from utilizing host cell pre-mRNAs as primers for viral mRNA synthesis, a process

known as "cap-snatching." This inhibition of transcription effectively halts viral replication.
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Caption: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of Onradivir

(ZSP1273) against various influenza A virus strains. Data was obtained using a cytopathic

effect (CPE) inhibition assay in MDCK cells.

Table 1: Antiviral Activity of Onradivir (ZSP1273) against Influenza A Virus Strains

Virus Strain Type EC₅₀ (nM)

A/Puerto Rico/8/34 H1N1 0.042

A/California/07/2009 H1N1 0.063

A/Jiangxi-Donghu/311/2006 H1N1 0.033

A/Aichi/2/68 H3N2 0.02

A/Switzerland/9715293/2013 H3N2 0.01

A/Hong Kong/1/68 H3N2 0.02

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral

cytopathic effect by 50%. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor
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of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 2: Activity of Onradivir (ZSP1273) against Drug-Resistant Influenza A Strains

Virus Strain Resistance Profile EC₅₀ (nM)

A/Puerto Rico/8/34 Baloxavir-Resistant 0.028

A/WSN/33 Oseltamivir-Resistant 0.012

Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2

Subunit of Influenza A Polymerase".[1]

Table 3: Cytotoxicity and Selectivity Index of Onradivir (ZSP1273)

Cell Line
Culture
Temperature

CC₅₀ (µM)
Selectivity Index
(SI = CC₅₀/EC₅₀)

MDCK 33°C 1.632 > 25,000

MDCK 37°C 1.777 > 25,000

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell

viability by 50%. The Selectivity Index indicates the therapeutic window of the compound. Data

from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2

Subunit of Influenza A Polymerase".[1]

Experimental Protocols
Materials and Reagents

Onradivir monohydrate (or ZSP1273)

Madin-Darby canine kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Trypsin-EDTA solution

TPCK-treated Trypsin

Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

96-well cell culture plates

Sterile phosphate-buffered saline (PBS)

Dimethyl sulfoxide (DMSO)

Cell Culture
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of Onradivir that inhibits virus-induced cell death.
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Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
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Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well and

incubate overnight to form a monolayer.

Compound Preparation: Prepare a stock solution of Onradivir monohydrate in DMSO.

Perform serial dilutions in serum-free DMEM containing TPCK-treated trypsin (2 µg/mL) to

achieve the desired final concentrations.

Virus Infection: Aspirate the culture medium from the cells and infect them with a

predetermined titer of influenza A virus (e.g., 100 TCID₅₀).

Treatment: Immediately after infection, add 100 µL of the diluted Onradivir monohydrate to

the respective wells. Include virus-only controls (no compound) and cell-only controls (no

virus, no compound).

Incubation: Incubate the plates for 48-72 hours at the appropriate temperature for the virus

strain (e.g., 37°C) until CPE is evident in the virus-only control wells.

Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo®

assay, which measures ATP levels.

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a non-linear

regression analysis of the dose-response curve using appropriate software (e.g., GraphPad

Prism).

Cytotoxicity Assay
This assay determines the concentration of Onradivir that is toxic to the host cells.

Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.

Compound Preparation: Prepare serial dilutions of Onradivir monohydrate as described

above.

Treatment: Add the compound dilutions to the cells without any virus. Include a vehicle

control (DMSO) and a cell-only control.

Incubation: Incubate the plates for the same duration and under the same conditions as the

CPE assay.
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Quantification: Measure cell viability as described previously.

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by performing a non-linear

regression analysis of the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15194648?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/16/3/365
https://www.researchgate.net/publication/377993844_Safety_and_efficacy_of_onradivir_in_adults_with_acute_uncomplicated_influenza_A_infection_a_multicentre_double-blind_randomised_placebo-controlled_phase_2_trial
https://synapse.patsnap.com/drug/319b0d51f4864fc199e4ee3a68e11b2a
https://www.benchchem.com/product/b15194648#onradivir-monohydrate-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/product/b15194648#onradivir-monohydrate-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/product/b15194648#onradivir-monohydrate-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/product/b15194648#onradivir-monohydrate-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15194648?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

